molecular formula C11H14N2O3 B14841907 3-Cyclopropoxy-2-methoxy-N-methylisonicotinamide

3-Cyclopropoxy-2-methoxy-N-methylisonicotinamide

Cat. No.: B14841907
M. Wt: 222.24 g/mol
InChI Key: AFWFMRDFICKRCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropoxy-2-methoxy-N-methylisonicotinamide is a chemical compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group, a methoxy group, and an N-methylisonicotinamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-2-methoxy-N-methylisonicotinamide typically involves the reaction of 2-methoxyisonicotinic acid with cyclopropyl alcohol in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then reacted with methylamine to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-2-methoxy-N-methylisonicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclopropoxy-2-methoxy-N-methylisonicotinamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2-methoxy-N-methylisonicotinamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-2-methoxy-N-methylisonicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

3-cyclopropyloxy-2-methoxy-N-methylpyridine-4-carboxamide

InChI

InChI=1S/C11H14N2O3/c1-12-10(14)8-5-6-13-11(15-2)9(8)16-7-3-4-7/h5-7H,3-4H2,1-2H3,(H,12,14)

InChI Key

AFWFMRDFICKRCI-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C(=NC=C1)OC)OC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.